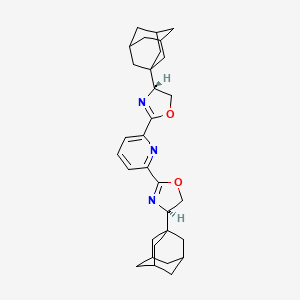
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound featuring a pyridine core substituted with two oxazoline rings, each bearing an adamantyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of Adamantyl Groups: The adamantyl groups are introduced via nucleophilic substitution reactions, where adamantyl halides react with the oxazoline rings.
Coupling with Pyridine Core: The final step involves coupling the substituted oxazoline rings with a pyridine core, often using transition metal-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazoline rings to amino alcohols.
Substitution: The adamantyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid and bulky adamantyl groups.
Mécanisme D'action
The mechanism of action of 2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Pathways Involved: The formation of these complexes can facilitate various catalytic cycles, enhancing reaction rates and selectivity in processes such as hydrogenation, oxidation, and cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis((4R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with tert-butyl groups instead of adamantyl groups.
2,6-Bis((4R)-4-(phenyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with phenyl groups instead of adamantyl groups.
Uniqueness
2,6-Bis((4R)-4-(adamantan-1-yl)-4,5-dihydrooxazol-2-yl)pyridine is unique due to the presence of adamantyl groups, which provide increased steric bulk and rigidity. This can enhance the stability and selectivity of the compound in various applications, making it a valuable ligand in catalysis and a potential candidate for advanced material development.
Propriétés
Formule moléculaire |
C31H39N3O2 |
|---|---|
Poids moléculaire |
485.7 g/mol |
Nom IUPAC |
(4R)-4-(1-adamantyl)-2-[6-[(4R)-4-(1-adamantyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H39N3O2/c1-2-24(28-33-26(16-35-28)30-10-18-4-19(11-30)6-20(5-18)12-30)32-25(3-1)29-34-27(17-36-29)31-13-21-7-22(14-31)9-23(8-21)15-31/h1-3,18-23,26-27H,4-17H2/t18?,19?,20?,21?,22?,23?,26-,27-,30?,31?/m0/s1 |
Clé InChI |
QUDQWMFQCGZYJI-JSUCEUNZSA-N |
SMILES isomérique |
C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4COC(=N4)C5=NC(=CC=C5)C6=NC(CO6)C78CC9CC(C7)CC(C9)C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


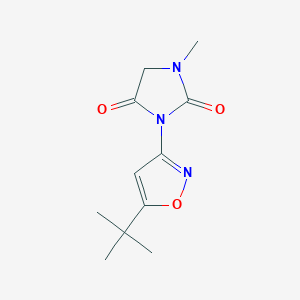
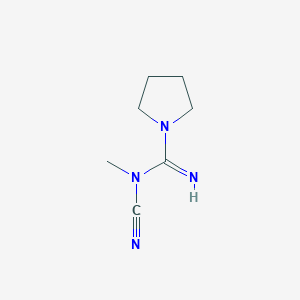
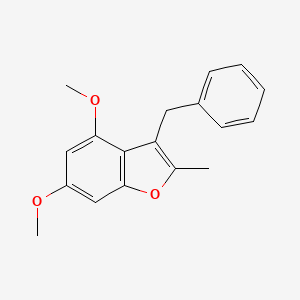

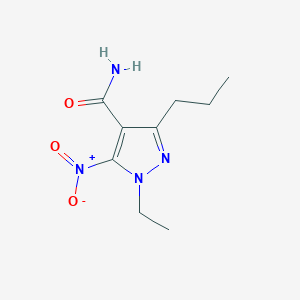
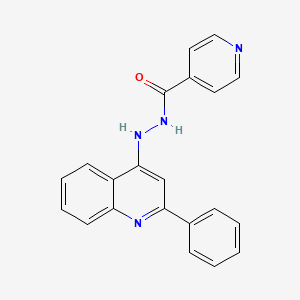
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12893384.png)
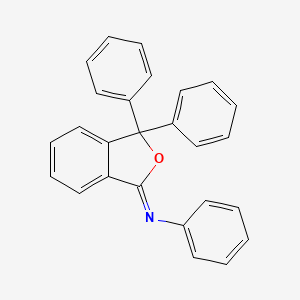
![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)
![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
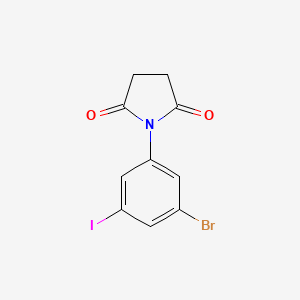
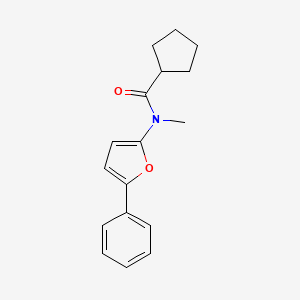
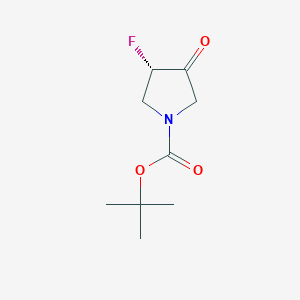
![2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12893421.png)
